REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[O:11][CH3:12])[C:7](=[O:13])[CH2:6][CH2:5]2.[NH:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1.C(=O)([O-])[O-].[Cs+].[Cs+].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:12][O:11][C:10]1[CH:9]=[C:8]2[C:4]([CH2:5][CH2:6][C:7]2=[O:13])=[CH:3][C:2]=1[N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1 |f:2.3.4,7.8.9.10.11|
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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BrC=1C=C2CCC(C2=CC1OC)=O
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Name
|
|
Quantity
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0.36 g
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Type
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reactant
|
Smiles
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N1CCOCC1
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Name
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cesium carbonate
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Quantity
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2.69 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
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|
Quantity
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15 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
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|
Quantity
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64.5 mg
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Type
|
reactant
|
Smiles
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C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
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Name
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Quantity
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189.3 mg
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Type
|
catalyst
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Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was degassed
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Type
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CUSTOM
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Details
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purged with nitrogen for 10 min
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Duration
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10 min
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Type
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CUSTOM
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Details
|
degassed
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Type
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CUSTOM
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Details
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purged and with nitrogen for another 10 min
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Duration
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10 min
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Type
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CUSTOM
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Details
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under sealed microwave vial
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Type
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ADDITION
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Details
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After completion of the starting material, the reaction was diluted with chloroform
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Type
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FILTRATION
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Details
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filtered through celite bed
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Type
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CONCENTRATION
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Details
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The organic layer was concentrated
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Name
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|
Type
|
product
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Smiles
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COC1=C(C=C2CCC(C2=C1)=O)N1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |